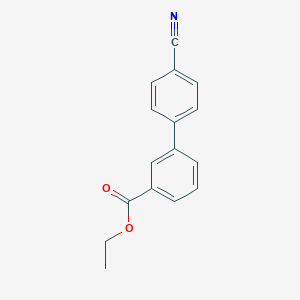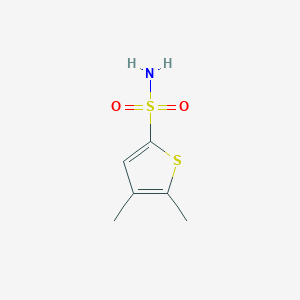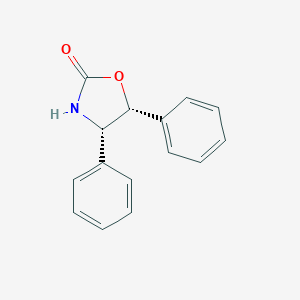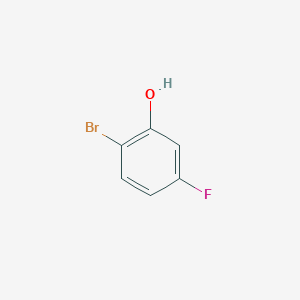
2-Bromo-5-fluorophénol
Vue d'ensemble
Description
2-Bromo-5-fluorophenol (2BF) is a phenolic compound with a wide variety of applications in scientific research. It is a versatile compound that can be used for numerous reactions and applications, and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthèse d'antagonistes polycycliques
Le 2-Bromo-5-fluorophénol peut être utilisé pour la préparation d'intermédiaires réactionnels nécessaires à la synthèse d'antagonistes polycycliques 5-HT 3 et 5-HT 4 . Ces antagonistes sont souvent utilisés dans le traitement de divers troubles gastro-intestinaux.
Réactions de substitution nucléophile
Ce composé peut également être utilisé dans des réactions de substitution nucléophile. Par exemple, il peut être utilisé pour la substitution nucléophile du chlorure de 2,2′,4,4′-tétrabromodiphényliodonium (sel d'iodyle) .
Blocs de construction fluorés
Le this compound est un bloc de construction aryl fluoré . Les composés fluorés ont une large gamme d'applications dans les industries pharmaceutique et agrochimique en raison des propriétés uniques du fluor.
Safety and Hazards
2-Bromo-5-fluorophenol is considered hazardous. It is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .
Mécanisme D'action
- Primary Targets : 2-Bromo-5-fluorophenol is an aryl fluorinated building block. While specific primary targets are not extensively documented, it is commonly used for the synthesis of polycyclic 5-HT₃ and 5-HT₄ antagonists .
Target of Action
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
2-Bromo-5-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to be involved in the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists, which are important in the modulation of serotonin receptors . The compound can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex organic molecules. The interactions of 2-Bromo-5-fluorophenol with enzymes and proteins are primarily through its hydroxyl group, which can form hydrogen bonds and other non-covalent interactions, facilitating its incorporation into larger molecular structures.
Cellular Effects
2-Bromo-5-fluorophenol has been observed to influence various cellular processes. It can affect cell signaling pathways, particularly those involving serotonin receptors, due to its role in the synthesis of 5-HT3 and 5-HT4 antagonists . These receptors are crucial in regulating neurotransmission, and their modulation can impact gene expression and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cell function, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-fluorophenol involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, inhibiting or activating their functions. For instance, its role in the synthesis of 5-HT3 and 5-HT4 antagonists suggests that it can modulate the activity of these receptors by binding to their active sites . Additionally, 2-Bromo-5-fluorophenol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluorophenol can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that 2-Bromo-5-fluorophenol can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate receptor activity. The stability and degradation of the compound are important considerations in experimental design, as they can influence the outcomes of biochemical assays.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluorophenol in animal models vary with different dosages. At low doses, the compound can effectively modulate serotonin receptors without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-Bromo-5-fluorophenol is involved in several metabolic pathways, particularly those related to the synthesis of polycyclic compounds and serotonin receptor antagonists . The compound interacts with various enzymes, including those involved in hydroxylation and nucleophilic substitution reactions. These interactions can affect metabolic flux and the levels of metabolites in the cell, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-fluorophenol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 2-Bromo-5-fluorophenol within tissues is influenced by its chemical properties, including its solubility and ability to form non-covalent interactions with cellular components.
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluorophenol is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The activity of 2-Bromo-5-fluorophenol is thus closely linked to its precise localization within the cell.
Propriétés
IUPAC Name |
2-bromo-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVAOAVBKOVPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369179 | |
| Record name | 2-Bromo-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147460-41-1 | |
| Record name | 2-Bromo-5-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147460-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


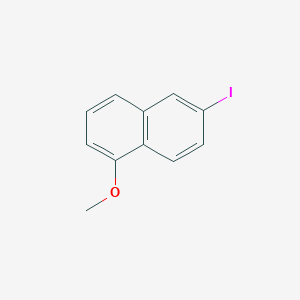
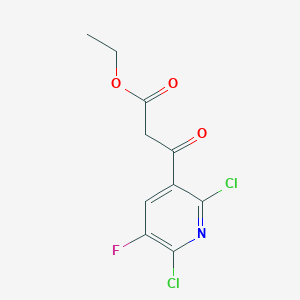
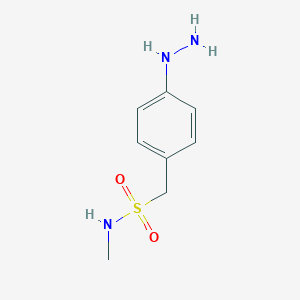

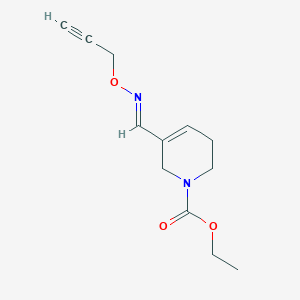
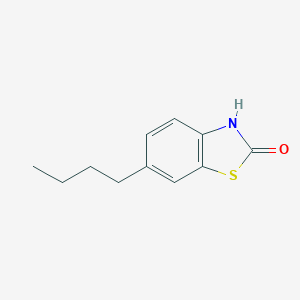

![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)
